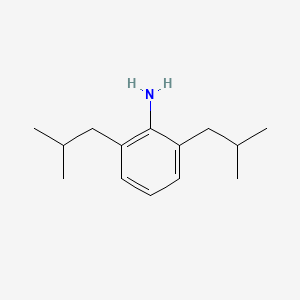

2,6-Diisobutylaniline

説明

Significance of Aromatic Amines in Contemporary Chemical Research

Aromatic amines are a fundamental class of organic compounds characterized by an amino group directly attached to an aromatic ring. wisdomlib.orgyoutube.com Their significance in modern chemical research is vast and multifaceted. They serve as crucial building blocks and intermediates in the synthesis of a wide array of commercially important products, including polymers, pharmaceuticals, dyes, pigments, and agricultural chemicals. researchgate.nettaylorandfrancis.comnih.gov In organic synthesis, aromatic amines are versatile substrates for creating complex molecules like bioactive nitrogen heterocycles and Schiff bases. wisdomlib.org The interaction between the amino group's lone pair of electrons and the aromatic π-system gives these compounds unique chemical properties, influencing their basicity and reactivity. youtube.com This electronic interplay makes them valuable in various chemical transformations and in the development of new materials and biologically active compounds. wisdomlib.orgresearchgate.net

The Unique Role of Steric Hindrance in Aniline (B41778) Derivatives

Aniline, the simplest aromatic amine, and its derivatives are subject to extensive research. The introduction of bulky substituents onto the aromatic ring, particularly at the positions ortho to the amino group (2 and 6 positions), creates a phenomenon known as steric hindrance. This steric crowding has a profound impact on the molecule's properties and reactivity. rsc.orgrsc.org

One of the key effects of steric hindrance in aniline derivatives is the alteration of the amino group's orientation relative to the aromatic ring. The bulky groups can force the amino group to twist out of the plane of the benzene (B151609) ring, which in turn inhibits the resonance between the nitrogen's lone pair and the aromatic π-system. wikipedia.org This "steric inhibition of protonation" leads to a decrease in the basicity of the aniline derivative compared to its less hindered counterparts. wikipedia.orgyoutube.com

Furthermore, the steric bulk around the nitrogen atom can shield it from reacting with other molecules, influencing the regioselectivity and feasibility of certain chemical reactions. rsc.org This controlled reactivity is a powerful tool in synthetic chemistry, allowing for the design of highly selective catalysts and the synthesis of specific isomers of complex molecules. rsc.orgrsc.org For instance, studies on 2,6-dialkylsubstituted anilines have explored how steric hindrance can influence their genotoxicity by potentially preventing enzymatic activation. nih.gov

Structural Context and Importance of 2,6-Diisobutylaniline

This compound, with the chemical formula C₁₄H₂₃N, is a prime example of a sterically hindered aromatic amine. uni.lusigmaaldrich.com Its structure features two isobutyl groups at the 2 and 6 positions of the aniline ring. vulcanchem.com This specific substitution pattern creates significant steric bulk around the amino group, which is central to its chemical behavior and applications. vulcanchem.com

The presence of these bulky alkyl groups influences the molecule's physical and chemical properties. The steric hindrance impacts the planarity of the amino group with the aromatic ring, reducing conjugation compared to unsubstituted aniline. This structural feature is critical in its use as a ligand in coordination chemistry and as a building block in polymer science. For example, the bulky nature of this compound is exploited in the synthesis of ligands for transition metal catalysts, where the steric environment around the metal center can be finely tuned to control catalytic activity and selectivity. wikipedia.orgnih.gov It also finds use as an intermediate in the production of polymers, where its incorporation can enhance properties like thermal stability.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₄H₂₃N |

| Molecular Weight | 205.34 g/mol |

| CAS Number | 957761-25-0 |

| Appearance | Liquid |

| Density | 0.898 g/mL at 25 °C |

| Refractive Index | n20/D 1.513 |

Table created with data from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

特性

IUPAC Name |

2,6-bis(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-10(2)8-12-6-5-7-13(14(12)15)9-11(3)4/h5-7,10-11H,8-9,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIJIENWURFNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=CC=C1)CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624987 | |

| Record name | 2,6-Bis(2-methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957761-25-0 | |

| Record name | 2,6-Bis(2-methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 957761-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Diisobutylaniline and Analogous Bulky Anilines

Catalytic Cross-Coupling Strategies

Transition-metal catalysis remains a cornerstone for the synthesis of sterically hindered anilines. Both palladium and nickel-based systems have demonstrated high efficacy in forming the crucial carbon-nitrogen bond.

Suzuki-Miyaura Coupling Protocols

While traditionally a carbon-carbon bond-forming reaction, the Suzuki-Miyaura coupling can be adapted for the synthesis of ortho-alkylated anilines. This approach typically involves the coupling of an ortho-haloaniline with an appropriate organoboron reagent. Although direct synthesis of 2,6-diisobutylaniline via a dual Suzuki-Miyaura coupling is not extensively documented, the synthesis of ortho-substituted anilines using this method provides a strong precedent.

A notable development is the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with a variety of boronic esters. rsc.orgnih.gov This method showcases the reaction's tolerance for the free amine group, which can be challenging in other coupling reactions. nih.gov The operational simplicity and compatibility with diverse functional groups make it a valuable tool. rsc.orgnih.gov For the synthesis of a 2,6-dialkylated aniline (B41778), a sequential coupling or the use of a di-boronic acid could be envisioned.

A study on the diversification of glucocorticoid receptor modulators utilized a Suzuki-Miyaura reaction on unprotected ortho-bromoanilines, demonstrating its robustness on a gram scale. rsc.org The reaction conditions typically involve a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate in a mixed solvent system. rsc.org

| Catalyst System | Substrates | Conditions | Yield | Reference |

| Pd(dppf)Cl₂ / K₂CO₃ | ortho-bromoaniline, various boronic esters | Dioxane/H₂O, 90 °C | Good to excellent | rsc.org |

| Pd(OAc)₂ / PPh₃ | 2-bromo-4-methoxybenzaldehyde, 5-formyl-2-methoxyphenylboronic acid | THF, NaOH(aq), microwave, 120 °C | 48% | mdpi.com |

Transition Metal-Catalyzed C-N Cross-Coupling Aminations

Direct formation of the C-N bond through amination reactions is a more common and highly successful strategy for synthesizing bulky anilines.

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines and has been successfully applied to sterically demanding substrates. scienceopen.com This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. The success of coupling sterically hindered substrates often relies on the use of specialized, bulky phosphine (B1218219) ligands.

Research has shown that chelating ligands like bis[2-(diphenylphosphino)phenyl] ether (DPEphos) in conjunction with palladium acetate (B1210297) create a highly active catalyst system for coupling anilines with aryl bromides, even with significant steric bulk on both partners. Current time information in Bangalore, IN. Furthermore, the development of new dialkyl biheteroaryl phosphine ligands, such as KPhos, has enabled the amination of aryl chlorides with aqueous ammonia (B1221849) and a hydroxide (B78521) base, which is a more convenient and cost-effective ammonia source. nih.gov This system effectively suppresses the formation of common side products like aryl alcohols. nih.gov

| Catalyst/Ligand | Reactants | Base | Solvent | Conditions | Yield | Reference |

| Pd(OAc)₂ / DPEphos | Anilines, Aryl bromides | NaOtBu | Toluene | 80-110 °C | High | Current time information in Bangalore, IN. |

| (KPhos)Pd / KPhos | Aryl chlorides, Aqueous NH₃ | KOH | Dioxane | 110 °C | Good to excellent | nih.gov |

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-N cross-coupling reactions. A significant challenge in this area has been the arylation of sterically hindered amines. Recent advancements have demonstrated that nickel catalysts, particularly those employing unsymmetric N-heterocyclic carbene (NHC) ligands, can efficiently facilitate the arylation of bulky primary and secondary amines with aryl chlorides or phenol (B47542) derivatives. liverpool.ac.uk

This protocol provides a general and scalable route to a wide variety of sterically demanding anilines in excellent yields under mild conditions. liverpool.ac.ukacs.org Computational studies suggest that the unique structure of the unsymmetric, bulky, yet flexible NHC ligand is crucial for balancing the rates of the elementary steps in the catalytic cycle, namely oxidative addition and reductive elimination. liverpool.ac.ukcam.ac.uk This method is also applicable to the late-stage functionalization of complex molecules. acs.org

| Catalyst System | Reactants | Base | Solvent | Conditions | Yield | Reference |

| Ni(cod)₂ / Unsymmetric NHC | Sterically hindered primary/secondary amines, Aryl chlorides/phenol derivatives | KHMDS | Dioxane | 80 °C | Excellent | liverpool.ac.uk |

| Ni(OAc)₂-bipyridine complex | Aryl halides, Ammonium (B1175870) salts | Not specified | Not specified | Light irradiation | High | cam.ac.uk |

Metal-Free Synthetic Approaches

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry. For the synthesis of anilines, several metal-free strategies have been reported.

A noteworthy metal-free method involves the treatment of functionalized arylboronic acids with an inexpensive source of electrophilic nitrogen, such as hydroxylamine-O-sulfonic acid (HSA), under basic aqueous conditions. acs.orgresearchgate.net This reaction is particularly effective for electron-rich substrates and, importantly, appears to be unaffected by steric hindrance, making it suitable for the synthesis of bulky anilines. acs.orgresearchgate.net The reaction proceeds at room temperature for many substrates, although highly electron-deficient ones may require heating. researchgate.net

Another approach is the mechanochemical synthesis of 4-arylamino-1,2-naphthoquinones from sodium 1,2-naphthoquinone-4-sulfonate and dialkylanilines, which proceeds without any transition metal catalyst or solvent. scienceopen.com While not directly producing simple anilines, this method highlights the potential of mechanochemistry in forming C-N bonds under metal-free conditions.

Photocatalyzed Amination Reactions

Photocatalysis offers a mild and sustainable approach to chemical synthesis, and recent studies have explored its use for the formation of primary anilines. One such method involves the use of a heterogeneous photocatalyst consisting of nickel(II) deposited on mesoporous carbon nitride (Ni-mpg-CNx). nih.govfrontiersin.org This system can catalyze the cross-coupling of a wide range of aryl halides with sodium azide, which serves as the amine source, under visible light irradiation. nih.govfrontiersin.org The reaction proceeds under mild conditions and the catalyst can be easily recovered and reused. nih.govfrontiersin.org

Metal-free photocatalytic systems have also been developed. For instance, the aminomethylation of alkyl halides can be achieved through a radical-involved C(sp³)–C(sp³) bond formation, which is enabled by sterically hindered N-substituents on the amine coupling partner. While this specific reaction produces tertiary amines, the underlying principles of using photocatalysis to generate reactive nitrogen species could potentially be adapted for primary aniline synthesis.

| Catalyst System | Reactants | Conditions | Key Features | Reference |

| Ni-mpg-CNx | Aryl halides, Sodium azide | Visible light, triethylamine, methanol/water, 60 °C | Heterogeneous, reusable catalyst | nih.govfrontiersin.org |

| Hydroxylamine-O-sulfonic acid (HSA) | Arylboronic acids | NaOH(aq), room temperature | Metal-free, tolerates steric hindrance | acs.orgresearchgate.net |

Mechanochemical Synthesis Pathways

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball-milling to drive chemical reactions, presents a sustainable alternative to traditional solvent-based processes. researchgate.net This approach is particularly noted in the field of polymer chemistry, where the oxidative polymerization of anilines to form polyanilines (PANIs) has been explored. mdpi.com In these syntheses, solid reactants such as anilinium salts are milled with an oxidant like ammonium persulfate, inducing polymerization directly in the solid state. mdpi.com

The introduction of bulky substituents on the aniline ring, analogous to the isobutyl groups in this compound, has a significant impact on the properties of the resulting polymers by creating steric distortions. mdpi.com While direct mechanochemical synthesis of this compound itself is not extensively documented in the provided literature, the principles are demonstrated in related C-N bond-forming reactions. For instance, solvent-free mechanochemical methods have been successfully employed for the Paal–Knorr pyrrole (B145914) synthesis, reacting substituted anilines with 1,4-diketo compounds in the presence of a solid acid catalyst like citric acid. beilstein-journals.orgnih.gov These examples underscore the potential of mechanochemistry for constructing molecules with bulky aniline moieties under environmentally benign conditions.

Quaternary Ammonium Salt-Promoted Methods

Quaternary ammonium salts (QAS) are recognized for their versatility, serving not only as reactants but also as catalysts or promoters in organic synthesis, often by acting as phase-transfer catalysts. google.commdpi.com While direct application to the synthesis of this compound is not specified, their catalytic activity is evident in related complex transformations.

A notable example is the synthesis of fluorenone derivatives through a QAS-promoted intramolecular dehydrogenative arylation of aldehydes. rsc.org This process achieves a direct oxidative acylation without the need for transition metals, acids, or bases, relying on a catalytic amount of a quaternary ammonium salt with a persulfate oxidant. rsc.org Such reactions highlight the ability of QAS to facilitate challenging bond formations, suggesting their potential utility in promoting reactions for synthesizing highly substituted aromatic compounds, including bulky anilines. Quaternary ammonium compounds can be decorated with various functional groups and alkyl chains to tailor their properties for specific synthetic challenges. nih.gov

Reductive Amination and Dialkylation Strategies

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group (from an aldehyde or ketone) into an amine via an imine intermediate. wikipedia.orgjocpr.com The process begins with the nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. wikipedia.org This imine is subsequently reduced to the final amine. This method is widely favored as it can often be performed as a one-pot reaction under mild conditions. wikipedia.org

Several reducing agents are commonly used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they can selectively reduce the imine in the presence of the starting carbonyl compound. jocpr.commasterorganicchemistry.com

Common Reducing Agents in Reductive Amination:

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH₄ | Common, but can also reduce the starting aldehyde/ketone. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines over carbonyls; a classic choice for this reaction. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

While reductive amination is typically used to alkylate the nitrogen atom of an amine, direct dialkylation of the aromatic ring of aniline to produce this compound via this method is not a standard transformation. Such a synthesis would likely involve a multi-step sequence where reductive amination could be used to form the amine from a pre-alkylated ketone precursor. The development of advanced catalysts, including those based on cobalt or iridium, continues to broaden the scope and sustainability of reductive amination reactions for creating a wide array of substituted amines. uni-bayreuth.deorganic-chemistry.org

Condensation Reactions for Related Bulky Aniline Derivatives

Condensation reactions provide a powerful route to complex, bulky aniline derivatives through the formation of new carbon-carbon and carbon-nitrogen bonds. A prime example is the catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines. beilstein-journals.orgnih.gov This method involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding through a sequential imine condensation and isoaromatization pathway to generate the target anilines in moderate to high yields. beilstein-journals.orgnih.gov The reaction's operational simplicity and mild conditions make it a convenient process for assembling these valuable structures. beilstein-journals.org

Another significant class of condensation reactions involves the reaction of anilines with aromatic aldehydes. In the presence of high-temperature water, which can act as a catalyst, aniline and aromatic aldehydes condense to form diaminotriphenylmethane derivatives. tandfonline.comresearchgate.net The reaction proceeds through the formation of a carbocation on the aldehyde, which then undergoes electrophilic attack by two molecules of aniline. tandfonline.com The reactivity in these condensations is influenced by substituents on the aromatic aldehyde, with electron-withdrawing groups generally leading to higher yields. tandfonline.com

Yields of Diaminotriphenylmethane Derivatives from Condensation of Aniline with Substituted Aromatic Aldehydes Reaction conditions: 350 °C, 3 minutes in high-temperature water.

| Aldehyde Substituent (X) | Product | Yield (%) |

| -H | 4,4'-(phenylmethylene)bis(aniline) | 93% tandfonline.com |

| 4-Br | 4,4'-((4-bromophenyl)methylene)bis(aniline) | 96% tandfonline.com |

| 4-NO₂ | 4,4'-((4-nitrophenyl)methylene)bis(aniline) | 98% tandfonline.com |

| 4-OCH₃ | 4,4'-((4-methoxyphenyl)methylene)bis(aniline) | 89% tandfonline.com |

Applications of 2,6 Diisobutylaniline and Its Derivatives in Catalysis and Ligand Design

N-Heterocyclic Carbene (NHC) Ligand Architectures

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry, largely due to their strong σ-donating properties and the ability to tune their steric and electronic characteristics. man.ac.ukscripps.edutcichemicals.com The introduction of bulky substituents on the nitrogen atoms of the heterocyclic ring is a key strategy for enhancing the stability and catalytic activity of the resulting metal complexes. tcichemicals.commdpi.com Anilines, particularly those with bulky ortho-substituents like 2,6-diisobutylaniline and 2,6-diisopropylaniline (B50358), are frequently used precursors for these N-substituents. man.ac.uktcichemicals.comrsc.org

The synthesis of NHC ligands bearing bulky N-aryl groups derived from anilines such as this compound is a well-established, multi-step process. A general route involves the condensation of the aniline (B41778) with a dicarbonyl compound (like glyoxal) to form a diimine, followed by reduction and cyclization with an orthoformate to yield the imidazolium (B1220033) salt, which is the direct NHC precursor. collectionscanada.gc.canih.gov For instance, this compound can be synthesized via a Suzuki-Miyaura coupling procedure and then converted into N,N'-disubstituted symmetric imidazolium salts, which serve as the ligand precursors. collectionscanada.gc.ca

Deprotonation of these imidazolium salts generates the free carbene, which can then be complexed to a metal center. tcichemicals.com Alternatively, transmetalation, often via an intermediate silver-NHC complex, is a common method for synthesizing other transition metal-NHC complexes. tcichemicals.comyork.ac.uk The resulting complexes are characterized by a strong metal-carbene bond, which imparts significant stability. sigmaaldrich.com The steric bulk of the 2,6-diisobutylphenyl groups forces a specific coordination geometry around the metal, creating a protected environment that can prevent catalyst deactivation pathways and facilitate challenging catalytic steps like reductive elimination. mdpi.comsigmaaldrich.com

The unique properties of NHC ligands derived from bulky anilines have led to their widespread use in catalysis with a variety of transition metals. mdpi.com The strong σ-donation stabilizes metal centers, while the steric bulk promotes high catalytic activity.

Copper (Cu) and Silver (Ag): NHC complexes of copper and silver are significant in π-activation reactions. nih.gov The steric and electronic properties of the NHC ligand, dictated by the aniline precursor, are vital for stabilizing the metal center and influencing catalytic activity. nih.govbeilstein-journals.org For example, exceedingly hindered [Cu(NHC)Cl] and [Ag(NHC)Cl] complexes based on bulky scaffolds have been synthesized and evaluated in reactions like the hydroboration of alkynes, outperforming less bulky analogues. nih.gov

Palladium (Pd): Palladium-NHC complexes are workhorses in cross-coupling chemistry. mdpi.comnih.gov Ligands derived from bulky anilines are particularly effective. For instance, the IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene), a close analog to one derived from this compound, is one of the most important NHC ligands in catalysis. rsc.org These catalysts are highly active in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, even with challenging substrates like aryl chlorides and sterically hindered anilines. sigmaaldrich.comnih.govacs.org

Nickel (Ni): Nickel catalysts bearing bulky NHC ligands have shown high activity in reactions such as ethylene (B1197577) polymerization. researchgate.net The steric hindrance around the metal center, provided by groups like 2,6-diisopropylphenyl or benzhydryl-substituted anilines, is effective at retarding chain transfer processes, leading to polymers with higher molecular weights. researchgate.net

Iron (Fe): Efforts to develop catalysts based on more earth-abundant metals have led to the exploration of iron-NHC complexes. lu.se Low-coordinate iron complexes stabilized by bulky N-donor ligands are of interest for small molecule activation, such as in dinitrogen complexes. rsc.org

Ruthenium (Ru): Ruthenium-NHC complexes are renowned for their role in olefin metathesis. nih.govorganic-chemistry.org The steric properties of the NHC ligand are critical for catalyst initiation and stability. Bulky yet flexible NHC ligands allow for high efficiency in ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, even with hindered substrates that are challenging for other catalysts. nih.govsigmaaldrich.com

Beta-Diketiminate (NacNac) Ligands and their Coordination Chemistry

Beta-diketiminate (NacNac) ligands are monoanionic, bidentate ligands that have gained immense popularity due to their steric and electronic tunability. nih.govacs.org The N-aryl substituents, commonly derived from bulky anilines like 2,6-diisopropylaniline, provide significant steric protection to the coordinated metal center. nih.govmdpi.com This steric shielding makes NacNac ligands excellent platforms for stabilizing metals in various oxidation states, including highly reactive low-coordinate and low-valent species. nih.govresearchgate.net

Table 1: Influence of N-Aryl Substituent on NacNac-Metal Complex Properties

| N-Aryl Substituent | Metal Center | Key Feature of Complex | Application/Significance | Reference(s) |

|---|---|---|---|---|

| 2,6-diisopropylphenyl (Dipp) | Mg(I) | Stabilized the first isolated Mg(I) dimer with a Mg-Mg bond | Stabilization of low-valent main group metals | rug.nl |

| 2,6-diisopropylphenyl (Dipp) | Fe(II), Co(II) | Forms stable, three-coordinate complexes | Models for metalloprotein active sites, SMMs | nih.govnih.gov |

| 2,4,6-tricyclohexylphenyl (TCHP) | Li, K | Forms "super bulky" ligand complexes | Reagents for transferring bulky ligands to other metals | mdpi.com |

| 2,6-diisopropylphenyl (Dipp) | Ca, Sr, Ba | Stabilizes low-valent heavier group 2 metal complexes | Exploration of redox chemistry in alkaline earth metals | researchgate.net |

Diiminopyridine Ligands in Organometallic Systems

Diiminopyridine (DIP) ligands are a class of pincer-type ligands that bind to a metal center in a tridentate fashion through three nitrogen atoms. wikipedia.org They are synthesized via a Schiff base condensation between 2,6-diacetylpyridine (B75352) (or 2,6-diformylpyridine) and two equivalents of a substituted aniline. wikipedia.orgwikipedia.org The use of bulky anilines, such as 2,6-diisopropylaniline, is common to create sterically encumbered environments around the metal. wikipedia.org

These ligands are non-innocent, meaning they can exist in multiple oxidation states, which imparts rich redox chemistry to their metal complexes. wikipedia.orgnih.gov Iron and cobalt complexes of DIP ligands are particularly well-studied and serve as highly active pre-catalysts for ethylene polymerization, often with activities comparable to or exceeding traditional metallocene catalysts. wikipedia.org The properties of the resulting polymer are highly dependent on the nature of the N-aryl substituents derived from the aniline precursor. wikipedia.org The robust and tunable nature of DIP ligands has established them as a privileged ligand class in organometallic chemistry and catalysis. nih.govrsc.org

Other Bulky Aniline-Derived Ligands in Homogeneous and Heterogeneous Catalysis

Beyond the major classes of NHC, NacNac, and DIP ligands, bulky anilines are precursors to a variety of other ligand systems. The demand for sterically demanding ligands in homogeneous catalysis has driven the synthesis of novel anilines with large CAr₃ and CAr₂Me substituents. rsc.org

In homogeneous catalysis , bulky biaryl phosphorinane ligands have been used in palladium-catalyzed C-N cross-coupling of hindered, electron-deficient anilines with bulky aryl halides. acs.org Additionally, α-diimine nickel catalysts prepared with bulky benzhydryl-substituted anilines show high activity and thermal stability in ethylene polymerization. researchgate.net

In heterogeneous catalysis , research is exploring the immobilization of well-defined catalysts onto solid supports. For example, a silica-supported titanium catalyst has shown effectiveness in hydroamination and multicomponent coupling reactions involving bulky anilines. rsc.org Another approach involves using palladium nanoparticles supported on magnesium hydroxide (B78521) for the acceptorless dehydrogenative aromatization of cyclohexylamine (B46788) derivatives to primary anilines using ammonia (B1221849). nih.gov The support plays a crucial role in controlling selectivity and preventing side reactions. nih.gov

Stereochemical Control and Asymmetric Catalysis facilitated by Bulky Anilines

The steric bulk of aniline-derived ligands is a powerful tool for inducing stereoselectivity in catalytic reactions. The rigid and well-defined chiral pockets created by these ligands can effectively control the approach of substrates to the metal's active site.

Several strategies have employed bulky anilines to achieve stereocontrol:

Atroposelective Synthesis: Anionic stereogenic-at-cobalt(III) complexes have been used to catalyze the atroposelective ring-opening of cyclic diaryliodonium salts with bulky anilines, demonstrating excellent stereocontrol. nih.gov

Enantioselective Cyclizations: Chiral catalysts have been developed for the intramolecular sulfenoamination of alkenes with aniline nucleophiles to prepare valuable heterocyclic structures like tetrahydroquinolines with high enantioselectivity. acs.org The electronic properties of the aniline can influence the reaction rate, but high enantioselectivity is often maintained across different derivatives. acs.org

Asymmetric Allylic Alkylation: Chiral NHC-imine ligands, synthesized from precursors like trans-1,2-diaminocyclohexane and incorporating bulky aryl groups, have been applied in palladium-catalyzed asymmetric allylic alkylation, achieving high enantiomeric excess (ee). york.ac.uk

C-H Insertion: In enzyme-catalyzed C-H insertion reactions, the use of sterically bulky reactants can lead to high substrate control, resulting in a single diastereomer and enantiomer of the product, showcasing how steric hindrance dictates stereochemical outcomes. nsf.gov

Table 2: Research Findings on Bulky Aniline Derivatives in Catalysis

| Ligand/Catalyst Type | Metal | Reaction Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Pd | Cross-Coupling | Bulky aniline-derived NHCs are highly active for challenging couplings. | sigmaaldrich.comnih.gov |

| N-Heterocyclic Carbene (NHC) | Ru | Olefin Metathesis | Sterically demanding NHCs provide robust and active catalysts. | nih.govorganic-chemistry.org |

| Beta-Diketiminate (NacNac) | Fe, Co | Coordination Chemistry | Stabilize low-coordinate, high-spin metal centers. | nih.govnih.gov |

| Diiminopyridine (DIP) | Fe, Co | Ethylene Polymerization | Highly active pre-catalysts; polymer properties tuned by aniline substituent. | wikipedia.org |

| Anionic Cobalt Complex | Co | Atroposelective Ring-Opening | Bulky anilines enable high stereocontrol in atroposelective synthesis. | nih.gov |

| Chiral NHC-Imine | Pd | Asymmetric Allylic Alkylation | Chiral ligands derived from bulky precursors afford high enantioselectivity. | york.ac.uk |

Influence of Steric Environment on Catalytic Efficiency and Selectivity

The steric environment engineered by ligands around a metal center is a cornerstone of modern catalyst design, profoundly influencing both the speed and the outcome of chemical reactions. The use of this compound as a precursor for ligands, particularly N-heterocyclic carbenes (NHCs), is a strategic choice aimed at leveraging steric hindrance to achieve high catalytic efficiency and selectivity. The bulky isobutyl groups at the ortho positions of the aniline ring create a congested three-dimensional space around the catalytic active site. This steric bulk is not merely an obstacle; it is a precision tool that dictates how substrates approach the metal center, which, in turn, controls the stereochemical and regiochemical course of the reaction.

The primary influence of this steric crowding is the creation of a well-defined chiral pocket or reaction channel. This environment can preferentially accommodate a substrate in a specific orientation to minimize steric repulsion, thereby favoring the formation of one enantiomer or diastereomer over another in asymmetric catalysis. For instance, increasing the steric bulk on NHC ligands by moving from less hindered substituents like mesityl (2,4,6-trimethylphenyl) to more demanding groups like 2,6-diisopropylphenyl (Dipp), a close analogue of the 2,6-diisobutylphenyl system, has been shown to dramatically improve stereocontrol. nih.govnih.gov

Furthermore, steric hindrance plays a critical role in the kinetics of the catalytic cycle. Bulky ligands can promote the reductive elimination step, which is often the product-forming and rate-determining step in cross-coupling reactions. core.ac.uk By creating steric pressure, these ligands can facilitate the expulsion of the newly formed product from the metal's coordination sphere, thus regenerating the active catalyst and accelerating turnover. However, a delicate balance must be maintained; excessive steric bulk can also impede the initial oxidative addition step by blocking the substrate from accessing the metal center. nih.gov Research has shown that "flexible steric bulk," such as that provided by isopentyl groups, can be crucial for achieving high reactivity, demonstrating that the conformational dynamics of the bulky group are as important as its size. nih.gov

Detailed research findings from various catalytic systems underscore the powerful effect of a sterically demanding environment.

In a notable study on asymmetric catalysis, the replacement of a mesityl (Mes) substituent with a bulkier 2,6-diisopropylphenyl (Dipp) group on a chiral-at-iron catalyst led to a significant enhancement in stereoselectivity for a hetero-Diels-Alder reaction. nih.govnih.govresearchgate.net The increased steric hindrance at the catalytic site provided a markedly improved asymmetric induction. nih.govresearchgate.net

| Catalyst | NHC Substituent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| FeMes | 2,4,6-Trimethylphenyl (Mesityl) | 95:5 | Modest (data not specified) |

| FeDipp | 2,6-Diisopropylphenyl (Dipp) | >99:1 | 98 |

Similarly, in the realm of palladium-catalyzed cross-coupling, the evolution of PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts highlights the importance of sterically demanding NHC ligands derived from anilines. wikipedia.org The Pd-PEPPSI-IPent catalyst, which features bulky isopentyl groups, has demonstrated superior reactivity compared to its less bulky analogue, Pd-PEPPSI-IPr (with isopropyl groups), especially in challenging reactions like the synthesis of tetra-ortho-substituted biaryls. nih.govsigmaaldrich.com This enhanced activity is attributed to the "flexible bulk" of the isopentyl groups, which facilitates the crucial steps of the catalytic cycle. nih.gov

| Catalyst | NHC Substituent | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Pd-PEPPSI-IPr | 2,6-Diisopropylphenyl | Low (data not specified) | Aryl Chloride + Arylboronic Acid, K₃PO₄, Toluene, 65 °C |

| Pd-PEPPSI-IPent | 2,6-Diisopentylphenyl | 94 |

The Pd-PEPPSI-IPent catalyst has also proven more effective in Buchwald-Hartwig amination reactions, successfully coupling a range of challenging substrates, including electron-deficient anilines, where less bulky catalysts are less effective. core.ac.uksigmaaldrich.com The increased steric demand of the IPent ligand is credited with driving these difficult transformations by facilitating reductive elimination. core.ac.uksigmaaldrich.com

Mechanistic Investigations and Computational Chemical Studies of 2,6 Diisobutylaniline Systems

Reaction Mechanism Elucidation in Catalytic Cycles

2,6-Diisobutylaniline and its derivatives often serve as crucial ligands or substrates in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling. nobelprize.orgresearchgate.netrsc.org Understanding the precise mechanism of these catalytic cycles is fundamental to optimizing reaction conditions and developing new synthetic methods. The catalytic cycle in these reactions typically involves a sequence of elementary steps, including oxidative addition, transmetalation, and reductive elimination. nih.govuwindsor.caprinceton.edu

Oxidative addition and reductive elimination are fundamental steps in many catalytic processes, marking the entry into and exit from the central part of the catalytic cycle, respectively. wikipedia.orglibretexts.orglibretexts.org

Oxidative Addition: This initial step involves the insertion of a low-valent metal catalyst, such as Palladium(0), into a substrate, typically an organohalide (R-X). nobelprize.orgyoutube.com This process increases the oxidation state and coordination number of the metal center. libretexts.orglibretexts.org For instance, in a typical cross-coupling reaction, the Pd(0) catalyst undergoes oxidative addition to an aryl halide to form a Pd(II) complex. nobelprize.org The nature of the ligands coordinated to the metal, such as those derived from this compound, can significantly influence the rate and efficiency of this step. The bulky isobutyl groups can affect the electronic environment of the metal center, which is a key factor in its reactivity.

Reductive Elimination: This is the final, product-forming step of the catalytic cycle, where two ligands from the metal coordination sphere are coupled and eliminated, forming a new covalent bond. wikipedia.org This process reduces the metal's oxidation state, regenerating the active catalyst. For a Pd(II) intermediate, reductive elimination would form the C-C or C-N coupled product and return the catalyst to the Pd(0) state. nobelprize.orgwikipedia.org For this step to occur, the ligands to be eliminated must typically be in a cis orientation to each other on the metal center. wikipedia.orglibretexts.org The steric hindrance from the 2,6-diisobutyl-substituted ligands can influence the geometry of the complex and the ease with which this cis-arrangement is achieved, thereby impacting the rate of reductive elimination.

The table below summarizes the changes at the metal center during these two key steps.

| Mechanistic Step | Change in Oxidation State | Change in Coordination Number | Key Process |

| Oxidative Addition | Increases by 2 | Increases by 2 | Metal center inserts into a covalent bond. |

| Reductive Elimination | Decreases by 2 | Decreases by 2 | Two ligands couple and are expelled from the metal. |

This table provides a generalized overview of the changes occurring at the metal center during oxidative addition and reductive elimination steps in a catalytic cycle. libretexts.orglibretexts.org

The nitrogen atom of the amino group in this compound can coordinate to a metal center, a fundamental step for its involvement as a ligand or reactant in catalytic cycles. In many cross-coupling reactions, particularly those forming C-N bonds, the aniline (B41778) must be deprotonated to form a more nucleophilic amido species before it can effectively participate in the catalytic cycle, for instance, during the transmetalation step. osti.gov

The coordination of the aniline to the metal is influenced by the steric bulk of the ortho-isobutyl groups. These groups can create significant steric hindrance around the nitrogen atom, which may affect the stability and geometry of the resulting metal-amine complex. This steric pressure can also influence the subsequent deprotonation step. While the electron-donating nature of the isobutyl groups increases the basicity of the amine, the steric hindrance might control the access of an external base to the N-H proton.

In some catalytic systems, particularly those involving hydrogen production or oxidation, pendant amines within a ligand structure act as proton relays. osti.gov They participate directly in bond-breaking and bond-forming events by accepting or donating protons, which can significantly alter the thermodynamics and kinetics of the reaction. osti.gov While not a pendant amine in a larger ligand itself, the behavior of this compound in certain reactions can be understood through these principles of proton management near a metal center.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties and reactivity of molecules like this compound. beilstein-journals.orgresearchgate.net These computational methods provide deep insights into electronic structures, reaction mechanisms, and the energetic landscapes of chemical transformations. researchgate.netscispace.comtudelft.nl

DFT calculations are used to model the electronic structure of this compound and its metal complexes. researchgate.net The presence of two electron-donating isobutyl groups and the amino group perturbs the aromatic π-electron system. Natural bond orbital (NBO) analysis can reveal charge distribution patterns and hyperconjugative interactions between the alkyl groups and the aniline ring.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netd-nb.info The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. For anilines, the HOMO is often localized on the aromatic ring and the nitrogen lone pair. The electron-donating isobutyl groups raise the energy of the HOMO, making the molecule a better nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. The LUMO is typically an anti-bonding orbital (π*) of the aromatic system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. d-nb.info

DFT calculations allow for the visualization of these orbitals and the quantification of their energies, providing a basis for understanding the molecule's behavior in chemical reactions. researchgate.netajchem-a.com

| Calculated Property | Significance |

| HOMO Energy | Indicates nucleophilicity and electron-donating ability. |

| LUMO Energy | Indicates electrophilicity and electron-accepting ability. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) Map | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. beilstein-journals.org |

This table outlines key electronic properties derived from DFT calculations and their chemical significance.

Computational studies using DFT can map out the entire energy profile of a reaction involving this compound. This involves calculating the Gibbs free energies of reactants, intermediates, transition states, and products. dalalinstitute.com Such analyses are crucial for distinguishing between thermodynamic and kinetic control of a reaction. libretexts.orgdalalinstitute.com

Thermodynamic Control: Under thermodynamic control, the major product is the most stable one (lowest in Gibbs free energy), irrespective of how fast it is formed. dalalinstitute.comlibretexts.org Reactions under these conditions are typically reversible and run for longer times or at higher temperatures.

Kinetic Control: Under kinetic control, the major product is the one that is formed fastest, meaning it has the lowest activation energy barrier (ΔG‡), even if it is not the most stable product. dalalinstitute.comlibretexts.org These reactions are often irreversible and conducted at lower temperatures.

By calculating the activation energy for competing pathways, DFT can predict which product is favored kinetically. dalalinstitute.comd-nb.info Similarly, by comparing the energies of the final products, the thermodynamically favored product can be identified. dalalinstitute.comfrontiersin.org This information is vital for understanding experimental outcomes and for designing selective catalytic systems.

Quantification of Steric Parameters (e.g., %VBur Index)

The steric influence of ligands is a critical factor controlling the outcome of catalytic reactions. The bulky isobutyl groups of this compound exert significant steric hindrance, which can be quantified using various parameters. One such modern and widely used parameter is the percent buried volume (%VBur).

The %VBur index quantifies the percentage of the volume of a sphere centered on the metal atom that is occupied by a given ligand. This method provides a precise measure of the steric bulk of a ligand within a metal complex. It is determined from the 3D coordinates of the complex, which can be obtained from X-ray crystallography or DFT-optimized geometries.

Computational tools can be used to calculate the %VBur for ligands like this compound when coordinated to a metal center. This quantification allows for a direct comparison of its steric profile with other ligands and helps in establishing structure-activity relationships. For instance, a higher %VBur value generally correlates with a bulkier ligand, which can favor reductive elimination, prevent catalyst deactivation via dimerization, and influence regioselectivity in catalytic reactions. The steric effect is a concept that has been quantified experimentally through methods like Taft steric parameters, and modern computational methods like %VBur provide a powerful theoretical counterpart. rsc.org

Intermolecular Interactions (e.g., π-π Stacking) in Sterically Hindered Systems

The molecular architecture of this compound is characterized by significant steric hindrance due to the two bulky isobutyl groups positioned at the ortho positions relative to the amino group. vulcanchem.com This steric crowding is a dominant factor that governs the nature and strength of its intermolecular interactions. Computational studies and comparisons with related structures reveal that these bulky alkyl substituents profoundly influence the molecule's geometry and its ability to engage in common intermolecular forces.

The isobutyl groups restrict rotation around the carbon-nitrogen (C-N) bond, which can stabilize specific conformations of the molecule. This steric hindrance affects the planarity of the amino group with respect to the aromatic ring, leading to a reduction in conjugation when compared to unsubstituted aniline. Crystal structure analysis of analogous, less bulky compounds like 2,6-diisopropylaniline (B50358) shows that even moderate steric bulk can distort the planarity of the benzene (B151609) ring and diminish the effectiveness of intermolecular interactions.

In the context of non-covalent interactions, forces such as London dispersion forces, dipole-dipole interactions, and hydrogen bonding are fundamental. savemyexams.comwikipedia.org For this compound, the primary intermolecular forces at play are London dispersion forces, which are present between all molecules and increase with the number of electrons. savemyexams.com While the molecule possesses a permanent dipole moment due to the amino group, the steric shielding by the flanking isobutyl groups can hinder optimal dipole-dipole alignment between molecules.

A crucial type of intermolecular interaction for aromatic systems is π-π stacking. This interaction involves the attractive, noncovalent association between aromatic rings. rsc.orgresearchgate.net Effective π-π stacking relies on the ability of the planar aromatic cores of molecules to approach each other, typically in a parallel-displaced or T-shaped geometry. researchgate.net However, the substantial steric bulk of the isobutyl groups in this compound creates significant non-bonded interactions that impede the close packing required for strong π-π stacking. This steric repulsion forces the aromatic rings apart, weakening the potential for these interactions which are critical in the self-assembly and crystal packing of many aromatic compounds. rsc.orgosti.gov While dispersion forces will still be present, the specific, directional π-π stacking is expected to be less significant compared to less hindered anilines.

Computational methods such as Density Functional Theory (DFT) are instrumental in studying these weak interactions. rsc.orgmdpi.com Molecular electrostatic potential mapping can reveal electron-rich and electron-poor regions, offering insights into potential sites for intermolecular interactions. For this compound, such analyses would likely show the negative potential associated with the nitrogen lone pair and the π-system of the ring, but also highlight the steric constraints imposed by the alkyl groups.

Structure-Activity Relationship (SAR) Analyses in Catalytic Systems

Structure-activity relationship (SAR) is a critical concept in the design and optimization of molecules for specific applications, particularly in catalysis where the ligand structure dictates the activity and selectivity of a metal complex. nih.govnih.gov For this compound, its utility as a ligand or ligand precursor in catalysis is intrinsically linked to the steric and electronic properties conferred by the diisobutyl substitution pattern.

The primary feature of this compound in a catalytic context is the significant steric bulk it provides. This is a deliberate design element in the development of catalysts for cross-coupling reactions. collectionscanada.gc.ca For instance, in Palladium-N-heterocyclic carbene (NHC) complexes, the steric bulk of the ligands on the metal center is crucial for promoting the reductive elimination step, which is often the product-forming step in catalytic cycles. collectionscanada.gc.ca

A key aspect of SAR is quantifying the steric influence of substituents. The Taft steric parameter (Es) is one such quantitative measure derived from kinetic data. A more negative Es value indicates a greater steric effect. The isobutyl group has a significantly larger steric footprint than smaller alkyl groups. collectionscanada.gc.ca

| Substituent | Taft Steric Parameter (Es) |

|---|---|

| CH3- | 0.00 |

| C2H5- | -0.07 |

| i-C3H7- | -0.47 |

| i-C4H9- | -0.93 |

This data highlights the substantial steric demand of the isobutyl group. In the design of Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization and Initiation) complexes, this compound was selected specifically to increase the steric bulk of the resulting NHC ligands. collectionscanada.gc.ca The SAR analysis in this context involves comparing the catalytic activity of complexes derived from different 2,6-disubstituted anilines. For example, catalysts derived from this compound can be compared with those from 2,6-dimethylaniline (B139824) or 2,6-diisopropylaniline to establish a relationship between the size of the ortho-substituent and the catalyst's performance (e.g., turnover frequency, selectivity). collectionscanada.gc.ca

In one study, a series of sterically congested Pd-PEPPSI complexes were synthesized to gain more insight into the factors required to design highly active catalysts. collectionscanada.gc.ca The synthesis of this compound was a key step, enabling the creation of a more sterically demanding NHC ligand compared to the widely used IPr (which is derived from 2,6-diisopropylaniline). collectionscanada.gc.ca The resulting catalysts were then evaluated in various cross-coupling reactions, demonstrating that the increased steric bulk can lead to enhanced reactivity, particularly in challenging transformations like the synthesis of tetra-ortho-substituted biaryls. collectionscanada.gc.ca

Advanced Materials Science Applications Involving 2,6 Diisobutylaniline Moieties

Integration into Organic Photovoltaic Devices

The performance of organic photovoltaic (OPV) cells is intrinsically linked to the chemical structure of the donor and acceptor materials within the active layer. The 2,6-diisobutylaniline moiety is not typically used as the primary photoactive component but is integrated as a peripheral functional group on conjugated polymers to enhance their performance and processability in OPV devices.

The bulky diisobutyl-substituted phenyl group, when attached to a polymer backbone (for example, on the nitrogen atoms of a diketopyrrolopyrrole unit), plays a crucial role in controlling the polymer's physical properties. One of the primary challenges in OPV fabrication is controlling the morphology of the bulk heterojunction (BHJ) blend, which consists of a polymer donor and a small-molecule or polymer acceptor. The solubility of the polymer component is critical for achieving an optimal, interpenetrating network that facilitates efficient charge separation and transport. The isobutyl groups on the this compound moiety significantly enhance the solubility of conjugated polymers in common organic solvents, allowing for better solution-based processing. rsc.orgfrontiersin.org

Furthermore, the steric hindrance provided by the bulky side chains prevents excessive aggregation and overly crystalline domains in the polymer film. rsc.org While some degree of π-π stacking is necessary for charge transport, strong aggregation can lead to large-scale phase separation, which reduces the donor-acceptor interfacial area where charge generation occurs. frontiersin.org By modulating the intermolecular interactions, the this compound moiety helps to achieve a more favorable nanoscale morphology, which is essential for high power conversion efficiencies (PCE). nih.gov Donor-acceptor copolymers based on units like benzodithiophene (BDT) have demonstrated that side-chain engineering is a powerful strategy to fine-tune material properties for high-performance OPV devices. rsc.org The introduction of bulky groups influences molecular orientation, and a preferred face-on orientation is often desirable for efficient vertical charge transport to the electrodes. frontiersin.org

| Photovoltaic Parameter | Influence of Bulky Side-Chain Engineering | Typical Values in High-Efficiency Polymer Systems |

|---|---|---|

| Power Conversion Efficiency (PCE) | Indirectly improved by optimizing morphology and solubility. Can reach over 18% in state-of-the-art systems. frontiersin.org | 5% - 19% |

| Open-Circuit Voltage (VOC) | Affected by the polymer's HOMO/LUMO energy levels, which can be tuned by the electronic effects of the side chain. | 0.6 V - 1.1 V |

| Short-Circuit Current (JSC) | Enhanced by improved light absorption and charge transport in a well-ordered active layer. | 10 - 25 mA/cm² |

| Fill Factor (FF) | Improved by balanced charge transport and reduced recombination, which are benefits of an optimized morphology. | 60% - 80% |

Role in Polymer Chemistry and Functional Material Design

In polymer chemistry, this compound is a versatile precursor for creating functional monomers that can be polymerized to form materials with tailored properties. Its primary role is to serve as a solubilizing and morphology-controlling element when incorporated into the side chains of conjugated polymers. frontiersin.org

The synthesis of high-performance donor-acceptor (D-A) polymers often relies on cross-coupling reactions like Suzuki or Stille polymerizations. beilstein-journals.orgosti.gov In this context, a monomer unit, such as diketopyrrolopyrrole (DPP) or benzodithiophene (BDT), is functionalized with side chains before polymerization. The this compound can be attached to the nitrogen atom of a DPP core or to other positions on a monomer unit. This approach allows for the creation of polymers with precisely defined structures. beilstein-journals.org The use of living polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT), further enables the synthesis of block copolymers with complex architectures where the this compound moiety can be strategically placed. frontiersin.org

The design of these functional materials is critical for their application in organic electronics. For instance, in n-type conjugated polymers, which are essential as acceptor materials in all-polymer solar cells, achieving high electron mobility and appropriate energy levels is paramount. leigroup.cnnih.gov The limited availability of robust, electron-deficient building blocks makes the functionalization of existing ones a key strategy. leigroup.cnrsc.org Incorporating a this compound-derived group can improve the processability of these often-rigid polymers, making them more suitable for device fabrication without compromising their electronic function. The branched alkyl chains are particularly effective at disrupting strong intermolecular packing, which can be beneficial for solubility. frontiersin.org This strategy allows for the development of materials for a range of applications beyond photovoltaics, including organic field-effect transistors (OFETs) and organic electrochemical transistors (OECTs). leigroup.cnnih.gov

| Polymer Backbone Class | Role of this compound Moiety | Common Polymerization Method |

|---|---|---|

| Diketopyrrolopyrrole (DPP) Copolymers | Attached to the lactam nitrogen atoms to enhance solubility and control solid-state packing. beilstein-journals.org | Suzuki or Stille Coupling beilstein-journals.org |

| Benzodithiophene (BDT) Copolymers | Used as a bulky side group on the BDT unit or the comonomer to tune morphology for OPVs. rsc.org | Stille Coupling osti.gov |

| N-type Naphthalene Diimide (NDI) Polymers | Introduced to improve solution processability of the rigid polymer backbone. | Polycondensation Reactions |

| Fluorene Copolymers | Incorporated to prevent aggregation-caused quenching and improve photoluminescence efficiency in light-emitting applications. mdpi.com | Suzuki Coupling mdpi.com |

Influence on Material Optoelectronic Properties

The incorporation of the this compound moiety has a significant impact on the fundamental optoelectronic properties of advanced materials. These properties, including light absorption, energy levels, and charge carrier mobility, dictate the material's performance in electronic devices.

The steric hindrance from the two ortho-positioned isobutyl groups forces the phenyl ring to be twisted out of the plane of the polymer backbone to which it is attached. This twisting can interrupt the π-conjugation along the polymer chain. A decrease in the effective conjugation length typically leads to a larger highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) gap, which manifests as a blue-shift in the material's absorption spectrum. vu.nl This provides a mechanism to tune the absorption profile of a polymer to better match the solar spectrum for OPV applications or to achieve a specific color for organic light-emitting diodes (OLEDs).

Furthermore, the aniline (B41778) nitrogen is an electron-donating group. The presence of this functionality, even on a side chain, can influence the electronic energy levels of the polymer. It tends to raise the HOMO level of the host polymer. This tunability of HOMO and LUMO levels is critical in OPV design to ensure efficient charge transfer between the donor and acceptor materials. mdpi.comfrontiersin.org The energy gap between the donor's HOMO and the acceptor's LUMO is directly related to the open-circuit voltage (VOC) of the solar cell. rsc.org

While excessive twisting can be detrimental to charge transport by disrupting π-orbital overlap between monomer units, a controlled degree of non-planarity is beneficial. It can prevent strong intermolecular aggregation, which, while seeming good for order, can create charge traps and hinder device performance. Therefore, the this compound moiety offers a handle to balance crystallinity and amorphicity, achieving a morphology that supports efficient charge transport through a combination of intra-chain and inter-chain pathways. frontiersin.org

| Property | Effect of this compound Moiety | Typical Range for D-A Polymers (eV) |

|---|---|---|

| HOMO Energy Level | Tends to be raised due to the electron-donating nature of the aniline group. | -5.1 to -5.6 eV osti.gov |

| LUMO Energy Level | Can be indirectly affected by changes in conjugation and inductive effects. | -3.5 to -4.0 eV osti.govleigroup.cn |

| Optical Band Gap (Eg) | Generally increases (blue-shift) due to sterically induced twisting and reduced conjugation length. | 1.3 to 2.2 eV osti.govvu.nl |

| Absorption Spectrum (λmax) | Shifts to shorter wavelengths (blue-shift) as the polymer backbone becomes less planar. | 500 nm - 900 nm beilstein-journals.org |

Emerging Research Frontiers and Future Prospects of 2,6 Diisobutylaniline Research

Novel Synthetic Methodologies and Scalability Challenges

The synthesis of N-aryl amines, including derivatives of 2,6-diisobutylaniline, is a cornerstone of medicinal chemistry and materials science. acs.orgnih.gov Traditional methods often rely on transition-metal-catalyzed cross-coupling reactions, which can present challenges related to metal contamination, harsh reaction conditions, and cost. acs.org Consequently, there is a significant drive towards developing more efficient, scalable, and sustainable synthetic routes.

Recent advancements have focused on metal-free approaches. For instance, a rapid, high-yielding, and scalable N-arylation method using tetrabutylammonium (B224687) bromide (TBAB) as a promoter has been reported. acs.orgnih.govacs.org This method avoids the use of transition metals and offers facile purification of the products. acs.orgacs.org However, scalability can still be a hurdle for certain methods, particularly those requiring microwave reactors. acs.orgacs.org

The development of novel synthetic methods for creating complex molecules from simple precursors is an ongoing area of research. oist.jprroij.comscirp.org For example, new one-pot methods for synthesizing substituted pyridine-dicarboxylic acid derivatives from simple aldehydes and pyruvates highlight the trend towards more efficient and atom-economical processes. oist.jp

Challenges in the scalable synthesis of complex organic molecules, such as trimer phosphoramidites, include intricate reaction pathways, difficult purifications, and economic viability due to expensive reagents. huarenscience.com These challenges are also relevant to the large-scale production of this compound and its derivatives, necessitating further research into advanced reaction engineering and green chemistry approaches. huarenscience.com

Expanding the Scope of Catalytic Transformations

The unique steric hindrance provided by the 2,6-diisobutyl substituents makes this aniline (B41778) derivative a valuable precursor for ligands in catalysis. wikipedia.org These bulky ligands can enhance the stability and selectivity of metal catalysts in a variety of transformations.

One prominent area of application is in olefin metathesis, where Schrock carbenes, often derived from bulky anilines like 2,6-diisopropylaniline (B50358), are highly effective catalysts. wikipedia.org The steric bulk of the ligands is crucial for stabilizing the high-oxidation-state metal centers and controlling the catalytic activity. wikipedia.org

Furthermore, derivatives of this compound are being explored in the development of catalysts for a range of other important chemical transformations. These include:

Asymmetric Catalysis: The development of chiral ligands from precursors like this compound is essential for enantioselective synthesis, a critical aspect of pharmaceutical production. sigmaaldrich.commdpi.comfrontiersin.org

Photocatalysis: Dual nickel/photoredox catalyst systems are being used for novel asymmetric C-C and C-S bond-forming reactions. frontiersin.org

Copper-Catalyzed Reactions: Copper hydride clusters protected by bulky ligands have shown promise in hydrogenation reactions, with the ligand playing a key role in the catalyst's stability and activity. nih.gov

The field of catalysis is continually evolving, with a focus on developing more efficient, selective, and sustainable catalytic systems. d-nb.infoschemahub.ac.uk The use of this compound and its analogues as ligand precursors will likely continue to contribute to these advancements.

Rational Design of Next-Generation Ligands and Catalysts

The rational design of ligands and catalysts is a key strategy for advancing chemical synthesis. nih.govfrontiersin.orgnih.govrsc.org By understanding the relationship between a ligand's structure and its effect on a catalyst's performance, chemists can tailor catalysts for specific applications.

The bulky nature of this compound is a critical design element. In coordination chemistry, the steric hindrance provided by the ortho-alkyl groups can enforce specific geometries on the metal center, influencing the catalyst's reactivity and selectivity. This principle is utilized in the design of ligands for a variety of catalytic processes, including polymerization and cross-coupling reactions.

Computational chemistry plays an increasingly important role in the rational design process, allowing for the prediction of molecular geometries and electronic properties. This can help to guide the synthesis of new ligands with desired characteristics.

The development of bivalent ligands, which contain two pharmacophores connected by a spacer, is another emerging area where rational design is crucial. nih.gov While not directly involving this compound in the provided context, the principles of selecting pharmacophores, optimizing spacer length, and choosing attachment points are broadly applicable to the design of complex molecular architectures. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

The comprehensive characterization of new compounds is essential for understanding their properties and reactivity. A combination of spectroscopic and analytical techniques is employed to elucidate the structure and purity of this compound and its derivatives.

Key Characterization Techniques:

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. researchgate.netmdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. elsevier.comnih.gov Techniques like MALDI-ToF MS are particularly useful for analyzing unstable compounds. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds. scirp.orgelsevier.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic structure and chromophores within a molecule. elsevier.commdpi.com |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural information. researchgate.net |

These techniques, often used in combination, allow for the unambiguous identification and characterization of novel compounds derived from this compound. researchgate.netelsevier.commdpi.comresearchgate.net For instance, the molecular geometry of this compound reveals significant conformational constraints due to the bulky isobutyl groups.

Applications in Emerging Chemical Technologies

The unique properties of this compound and its derivatives make them promising candidates for applications in a variety of emerging chemical technologies.

One area of significant potential is in the development of advanced materials . The incorporation of bulky aniline derivatives into polymers or metal-organic frameworks (MOFs) can influence the material's properties, such as porosity, stability, and catalytic activity. rsc.org

Another promising application is in the field of organic electronics . Derivatives of bulky anilines are being investigated for use in organic solar cells, where their electronic properties and ability to influence molecular packing are advantageous. researchgate.netresearchgate.net

Furthermore, the development of novel catalytic systems based on this compound ligands could have a significant impact on the chemical industry, enabling more efficient and sustainable manufacturing processes. schemahub.ac.ukunits.itiupac.orgunicri.orgscnat.ch This includes applications in areas such as:

Green Chemistry: Developing metal-free catalytic systems and utilizing renewable feedstocks. units.itwiley.com

Flow Chemistry: Implementing continuous manufacturing processes for improved efficiency and safety. iupac.org

Biocatalysis: Utilizing enzymes for highly selective chemical transformations. iupac.org

As research continues to uncover the full potential of this compound, it is likely that this versatile compound will play an increasingly important role in the advancement of these and other emerging chemical technologies.

Q & A

What are the standard protocols for synthesizing 2,6-Diisobutylaniline, and what analytical techniques validate its purity?

Basic Research Question

Methodological Answer:

Synthesis typically involves alkylation of aniline derivatives using isobutyl halides under inert atmospheres (e.g., nitrogen) to prevent oxidation. Catalysts like AlCl₃ or FeCl₃ may accelerate electrophilic substitution. Post-synthesis, purity is validated via:

- Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities.

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify residual solvents or byproducts .

- Melting Point Analysis to confirm crystalline consistency (expected range: 45–50°C).

How can overlapping peaks in ¹H NMR spectra of this compound be resolved to confirm regioselectivity?

Advanced Research Question

Methodological Answer:

Overlapping aromatic or aliphatic proton signals can be resolved using:

- 2D NMR Techniques : HSQC (heteronuclear single quantum coherence) to correlate ¹H and ¹³C signals, distinguishing isobutyl substituents from backbone protons.

- Variable Temperature NMR : Cooling samples to –40°C slows molecular motion, sharpening split peaks.

- Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to assess solvent-induced shifts .

What experimental designs assess the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Methodological Answer:

Design accelerated stability studies:

- pH Stability : Dissolve in buffers (pH 2–12), incubate at 25°C/40°C, and monitor degradation via HPLC every 24 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) to track mass loss at 100–200°C.

- Light Sensitivity : Expose to UV (365 nm) and measure photodegradation products via GC-MS .

How can researchers optimize reaction conditions for electrophilic substitutions on this compound?

Advanced Research Question

Methodological Answer:

Systematically vary:

- Catalysts : Compare FeCl₃, AlCl₃, and Brønsted acids (e.g., H₂SO₄) in nitration or sulfonation reactions.

- Solvent Polarity : Test toluene (nonpolar) vs. acetonitrile (polar aprotic) to assess reaction rates (monitored by TLC).

- Temperature Gradients : Use microwave-assisted synthesis (50–150°C) to reduce reaction times .

How should conflicting solubility data for this compound in polar vs. nonpolar solvents be reconciled?

Advanced Research Question

Methodological Answer:

Conduct a systematic solubility study:

- Solvent Screening : Measure solubility in hexane, ethanol, DMSO, and water via gravimetry (saturation concentration at 25°C).

- UV-Vis Spectroscopy : Correlate solubility with λmax shifts caused by solvent polarity.

- Molecular Dynamics Simulations : Model solvation shells to explain discrepancies (e.g., hydrogen-bonding in polar solvents) .

What computational methods predict the electronic properties of this compound for catalytic applications?

Advanced Research Question

Methodological Answer:

Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict redox behavior.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for ligand design.

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions .

What in vitro assays are suitable for preliminary toxicological profiling of this compound?

Basic Research Question

Methodological Answer:

- Cytotoxicity : MTT assay on human hepatocyte (HepG2) and kidney (HEK293) cell lines, with IC₅₀ determination after 48-hour exposure.

- Ames Test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains (± metabolic activation).

- Skin Irritation : Use reconstructed human epidermis (EpiDerm™) models to evaluate irritation potential .

How can researchers evaluate the environmental impact of this compound leakage?

Basic Research Question

Methodological Answer:

- Biodegradation Studies : Incubate with activated sludge (OECD 301D) and monitor degradation via COD (chemical oxygen demand) measurements.

- Aquatic Toxicity : Perform 48-hour Daphnia magna immobilization tests (OECD 202).

- Soil Adsorption : Use batch equilibrium methods to calculate Koc (organic carbon partition coefficient) .

What spectroscopic techniques identify thermal decomposition products of this compound?

Advanced Research Question

Methodological Answer:

- Pyrolysis-GC-MS : Heat samples to 500°C in helium, trap volatile products on Tenax® tubes, and analyze.

- FTIR Spectroscopy : Detect carbonyl or nitrile groups from oxidative degradation.

- Elemental Analysis : Compare C/H/N ratios before/after decomposition to infer reaction pathways .

How do steric effects from isobutyl groups influence the catalytic activity of this compound in coordination complexes?

Advanced Research Question

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures of metal complexes (e.g., Pd or Cu) to measure bond angles/distortions.

- Kinetic Studies : Compare turnover frequencies (TOF) with less hindered analogs (e.g., 2,6-dimethylaniline).

- DFT Calculations : Quantify steric parameters (%VBur) using SambVca software .

Tables for Key Data

| Property | Method | Typical Result | Reference |

|---|---|---|---|

| Melting Point | DSC | 45–50°C | |

| LogP (Octanol-Water) | Shake-Flask | 3.8 ± 0.2 | |

| Aqueous Solubility (25°C) | Gravimetry | 12 mg/L in H₂O | |

| Cytotoxicity (HepG2) | MTT Assay | IC₅₀ = 85 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報